molecular formula C8H12N2O B13520548 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal

Cat. No.: B13520548
M. Wt: 152.19 g/mol
InChI Key: HZGWGYWUSIRKDO-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a propanal group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde. One common method is the condensation reaction between 1,3-dimethyl-1H-pyrazole and propanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C8H12N2OC_8H_{12}N_2O, and it has a molecular weight of approximately 168.20 g/mol. The structure consists of a propanal group attached to a dimethyl-substituted pyrazole, enhancing its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing pyrazole moieties can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of pyrazole have demonstrated significant antibacterial effects, with some compounds achieving an inhibition zone greater than 15 mm at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research has indicated that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that specific pyrazole derivatives reduced TNF-α levels by up to 85% at a concentration of 10 µM .
  • Anticancer Activity : The cytotoxic effects of pyrazole-containing compounds have been evaluated in various cancer cell lines. For example, one study found that a related compound induced apoptosis in glioma cells with an IC50 value of 5.13 µM, which was more effective than the standard drug 5-FU (IC50 = 8.34 µM) .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The pyrazole ring can interact with enzymes involved in inflammation and cancer progression, modulating their activity.
  • Signal Transduction Modulation : By affecting key signaling pathways, such as NF-kB and MAPK pathways, this compound can alter cellular responses to stress and inflammation .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialInhibition zones > 15 mm
Anti-inflammatoryTNF-α reduction up to 85%
AnticancerIC50 = 5.13 µM in glioma cells

Case Studies

Case Study 1: Anticancer Effects
A study investigated the effects of various pyrazole derivatives on glioma cell lines. The results indicated that certain compounds led to significant apoptosis through caspase activation pathways. The findings suggest potential therapeutic applications in glioblastoma treatment .

Case Study 2: Anti-inflammatory Activity
Research on the anti-inflammatory properties of pyrazole derivatives showed a marked decrease in inflammatory markers in vitro. Compounds were tested against LPS-induced inflammation in macrophages, demonstrating the ability to downregulate COX-2 expression significantly .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)propanal

InChI

InChI=1S/C8H12N2O/c1-7-6-8(4-3-5-11)10(2)9-7/h5-6H,3-4H2,1-2H3

InChI Key

HZGWGYWUSIRKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCC=O)C

Origin of Product

United States

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